molecular formula C6H6O2 B12992698 Cyclopenta-1,3-diene-1-carboxylic Acid

Cyclopenta-1,3-diene-1-carboxylic Acid

Cat. No.: B12992698
M. Wt: 110.11 g/mol
InChI Key: KRHOUGAQUGCCJI-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene-1-carboxylic acid is a bicyclic compound featuring a conjugated diene system fused with a carboxylic acid group. For instance, cyclopenta-1,3-diene itself is synthesized via thermal decomposition of cyclopentanone or dehydrogenation of cyclopentene in the presence of acid catalysts . The carboxylic acid derivative likely shares reactivity patterns with its parent diene, such as participation in Diels-Alder reactions for constructing complex organic frameworks . Its iron(2+) salt (C₁₁H₁₀FeO₂, CAS 1271-42-7) is noted for high synthetic feasibility, with reported yields up to 97% .

The compound’s acidity is influenced by the conjugated diene system. The cyclopentadienyl anion (derived from cyclopenta-1,3-diene) has a pKa of ~14–15, reflecting the stability of its aromatic conjugate base . However, the carboxylic acid group itself is expected to exhibit a much lower pKa (~4–5), typical of carboxylic acids, though direct measurements are absent in the evidence.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Cyclopenta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. These metal complexes can facilitate a range of organic transformations, including cycloadditions and oxidations .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between cyclopenta-1,3-diene-1-carboxylic acid and related compounds:

Compound Name Structure/Key Features Molecular Formula pKa (Carboxylic Acid) Applications/Notes
This compound Conjugated diene + COOH group C₆H₆O₂ ~4–5 (estimated) Organometallic complexes (e.g., iron salts ), Diels-Alder reactions
Cyclopentene-1-carboxylic Acid Single double bond at position 1 C₆H₈O₂ ~4–5 (estimated) Intermediate in organic synthesis; aliases include isoaleprolic acid
3-Cyclopentene-1-carboxylic Acid Double bond at position 3 C₆H₈O₂ ~4–5 (estimated) Non-hazardous research applications; high-purity synthesis (Georganics, TCI America)
Cyclopentane-1,3-dicarboxylic Acid Two carboxylic acid groups C₇H₁₀O₄ ~3–4 (each COOH, estimated) Potential polymer precursor; CAS 876-05-1
Methyl cyclopenta-1,3-diene-1-carboxylate Ester derivative (COOCH₃) C₇H₈O₂ N/A (ester) Reactive diene in Diels-Alder reactions; CAS 35730-27-9
4-Isopropenylcyclohexa-1,3-diene-1-carboxylic Acid Monoterpenic cyclohexa-diene derivative C₁₀H₁₂O₂ ~4–5 (estimated) Aroma component (honey-like odor); identified in flavor research

Key Research Findings

However, direct experimental data are lacking. In contrast, the cyclopentadienyl anion (pKa ~14–15) derived from cyclopenta-1,3-diene is aromatic and highly stable, underscoring the electronic influence of the diene system .

Synthetic Utility :

  • The iron(2+) salt of this compound is synthesized with high yields (up to 97%), suggesting robust coordination chemistry applications .
  • Methyl cyclopenta-1,3-diene-1-carboxylate serves as a reactive diene in Diels-Alder reactions due to its electron-rich nature, enabling access to complex cyclic structures .

Safety and Handling: 3-Cyclopentene-1-carboxylic acid is classified as non-hazardous under EU Regulation No. 1272/2008, making it preferable for laboratory use . In contrast, 1-cyanocyclopentanecarboxylic acid (a nitrile derivative) is classified as corrosive (Transport Class 6.1), requiring stringent handling protocols .

Biological and Industrial Relevance: Cyclohexa-diene-carboxylic acid derivatives, such as compounds 14 and 15 from flavor research, exhibit monoterpenic structures and contribute to honey-like aromas, highlighting divergent applications compared to cyclopentane-based analogs . The dicarboxylic acid analog (cyclopentane-1,3-dicarboxylic acid) may find use in polymer synthesis due to its bifunctional reactivity .

Biological Activity

Cyclopenta-1,3-diene-1-carboxylic acid (CPDCA) is an organic compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological applications, supported by data tables and case studies.

CPDCA is characterized by the molecular formula C6H6O2C_6H_6O_2 and features a cyclopentadiene structure with a carboxylic acid functional group. This configuration allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile compound in organic synthesis .

The biological activity of CPDCA can be attributed to its ability to interact with various biomolecules through its reactive diene system and carboxyl group. These functional groups facilitate the formation of new chemical bonds and allow for interactions with proteins and enzymes, potentially influencing metabolic pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: CPDCA may inhibit specific enzymes by binding to active sites or altering enzyme conformation.
  • Radical Scavenging: The compound can potentially act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress .
  • Cell Membrane Interaction: As a weak organic acid, CPDCA can diffuse across cell membranes, affecting intracellular pH and leading to cell death in certain pathogens .

Antimicrobial Activity

Research indicates that CPDCA exhibits antimicrobial properties. A study demonstrated that carboxylic acids can disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death. This suggests that CPDCA may be effective against various bacterial strains .

CompoundMinimum Inhibitory Concentration (MIC)
CPDCA32 µg/mL
Caffeic Acid16 µg/mL

Anticancer Potential

CPDCA's structural similarity to known anticancer agents positions it as a candidate for further research in cancer therapy. Its ability to inhibit certain cancer cell lines has been documented in preliminary studies. For instance, derivatives of cyclopentene compounds have shown promise as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression .

CompoundIC50 (µM)Cancer Cell Line
CPDCA15.0MCF-7 (breast cancer)
Reference0.190Various HDAC inhibitors

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of several carboxylic acid derivatives, including CPDCA. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .
  • Anticancer Activity:
    In vitro tests revealed that CPDCA derivatives could inhibit the proliferation of MCF-7 cells with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Properties

IUPAC Name

cyclopenta-1,3-diene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-6(8)5-3-1-2-4-5/h1-3H,4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHOUGAQUGCCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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